The Chemical and Pharmacological Profile of 1H-Indazole-5-Thiol: A Technical Guide for Advanced Drug Discovery
The Chemical and Pharmacological Profile of 1H-Indazole-5-Thiol: A Technical Guide for Advanced Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on highly specific, bifunctional pharmacophores. 1H-indazole-5-thiol has emerged as a critical building block in the synthesis of allosteric inhibitors, particularly in oncology and immunology. This technical whitepaper deconstructs the structural properties, pharmacological utility, and synthetic handling of 1H-indazole-5-thiol, providing researchers with a rigorously validated framework for integrating this compound into drug discovery pipelines.
Chemical Identity & Structural Properties
The utility of 1H-indazole-5-thiol stems from its dual-functional nature. The indazole core acts as a rigid, aromatic bioisostere to indoles and benzimidazoles, offering precise hydrogen-bonding vectors (N1 acts as a hydrogen bond donor; N2 acts as an acceptor). Simultaneously, the thiol (-SH) group at the 5-position provides a highly nucleophilic, redox-active handle for cross-coupling and thioether formation.
According to structural data from the [1], the compound exhibits the following quantitative physicochemical properties:
| Property | Value |
| Chemical Name | 1H-indazole-5-thiol |
| CAS Registry Number | 569339-86-2 |
| Molecular Formula | C 7 H 6 N 2 S |
| Molecular Weight | 150.20 g/mol |
| Monoisotopic Mass | 150.02516 Da |
| SMILES String | C1=CC2=C(C=C1S)C=NN2 |
| InChIKey | ZISLUPNINLZWRT-UHFFFAOYSA-N |
| Storage Conditions | Sealed in dry environment, 2-8°C[2] |
Biological Significance: Target Engagement in SHP2 Inhibition
1H-indazole-5-thiol is prominently utilized in the synthesis of inhibitors targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2). SHP2 is a critical node in the RAS-ERK signaling pathway and the PD-1 immune checkpoint pathway. Overactivation of SHP2 leads to unchecked cellular proliferation in various cancers.
As detailed in recent pharmaceutical patent literature () [3], 1H-indazole-5-thiol is reacted with pyrimidine-4(3H)-ketone derivatives to form potent SHP2 allosteric inhibitors. The thioether linkage formed from the 5-thiol acts as a flexible hinge, allowing the indazole moiety to deeply penetrate the allosteric pocket of SHP2. This binding stabilizes the enzyme in an auto-inhibited, closed conformation, physically preventing it from dephosphorylating downstream RAS binding sites.
Mechanism of SHP2 allosteric inhibition by 1H-indazole-5-thiol derivatives.
Synthetic Methodologies: Thioether Formation via SNAr
Integrating 1H-indazole-5-thiol into a larger drug scaffold typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The following protocol outlines the formation of a thioether linkage with a halogenated electrophile (e.g., a chloropyrimidine derivative), emphasizing the causality behind each experimental condition.
Step-by-Step Protocol
-
Reagent Solubilization : Dissolve the electrophile (2.0 mmol) and 1H-indazole-5-thiol (2.2 mmol, slight excess) in anhydrous Tetrahydrofuran (THF, 10 mL).
-
Causality: THF is a polar aprotic solvent that fully solubilizes both the organic precursors and the subsequent ionic intermediates without engaging in competitive hydrogen bonding.
-
-
Deprotonation : Slowly add Potassium tert-butoxide (t-BuOK) (6.0 mmol) to the solution.
-
Causality: The pKa of the aromatic thiol is approximately 6. t-BuOK (pKa ~17) is a strong, sterically hindered base. It quantitatively deprotonates the thiol to form a highly nucleophilic thiolate anion, but its bulky nature prevents it from acting as a competing nucleophile against the electrophile.
-
-
Reaction Propagation : Stir the mixture at room temperature (20-25°C) for 2 hours under an inert argon atmosphere.
-
Quenching & Acidification : Acidify the reaction mixture with 6N Hydrochloric Acid (HCl) until the solution reaches pH = 4.
-
Causality: Acidification serves a dual purpose. First, it neutralizes excess t-BuOK. Second, basic conditions heavily accelerate the oxidative dimerization of free thiols into unwanted disulfides. Dropping the pH to 4 halts this side reaction and ensures the final thioether product is neutrally charged for optimal organic extraction.
-
-
Extraction & Purification : Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL). Dry the combined organic phases over anhydrous sodium sulfate (Na 2 SO 4 ), concentrate under reduced pressure, and purify via silica gel flash chromatography.
Step-by-step synthetic workflow for thioether formation via SNAr reaction.
Analytical Validation: A Self-Validating System
To ensure scientific integrity, the synthetic workflow must be paired with a self-validating analytical system to confirm the complete consumption of 1H-indazole-5-thiol and the structural fidelity of the product.
-
Primary Endpoint Validation (Ellman’s Assay): Before proceeding to extraction, take a 10 µL aliquot of the reaction mixture and introduce it to a buffer containing Ellman's Reagent (DTNB). If unreacted 1H-indazole-5-thiol is present, it will cleave the DTNB disulfide bond, releasing TNB 2− and instantly turning the solution bright yellow (absorbance at 412 nm). A colorless result self-validates the complete consumption of the thiol.
-
Structural Confirmation (LC-MS & 1 H NMR): Post-purification, LC-MS must be used to confirm the target mass shift. Concurrently, 1 H NMR spectroscopy should demonstrate the complete disappearance of the highly shielded -SH proton signal (typically observed between 3.0–4.0 ppm, solvent dependent) and a corresponding downfield shift in the indazole aromatic protons, confirming the electron-withdrawing effect of the newly formed thioether linkage.
References
-
PubChem. "1H-indazole-5-thiol (CID 19708545)." National Center for Biotechnology Information. URL:[Link]
- European Patent Office. "PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY (EP 4 092 024 A1)." Google Patents.
